molecular formula C5H7NO2S2 B6151917 4-methylthiophene-2-sulfonamide CAS No. 519055-70-0

4-methylthiophene-2-sulfonamide

Cat. No.: B6151917
CAS No.: 519055-70-0
M. Wt: 177.2
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Description

4-Methylthiophene-2-sulfonamide (CAS 519055-70-0) is a high-purity chemical compound with the molecular formula C5H7NO2S2 and a molecular weight of 177.24 g/mol. It is supplied with a documented purity level and is characterized by its specific SMILES notation: CC1=C(SC=C1)S(N)(=O)=O. This reagent is a key building block in medicinal chemistry and pharmacological research, particularly in the development of novel therapeutic agents. Thiophene-based sulfonamides are recognized as a privileged structural class in drug discovery, with the thiophene moiety ranking as the 4th most common sulfur-containing heterocycle in U.S. FDA-approved small molecule drugs over the past decade . As part of the sulfonamide family, which represents the most significant class of carbonic anhydrase (CA) inhibitors, this compound is of high interest for enzyme inhibition studies . Research indicates that thiophene-based sulfonamides act as potent inhibitors of human carbonic anhydrase I and II isoenzymes (hCA-I and hCA-II), which are critical pharmacological targets . These compounds typically exhibit non-competitive inhibition and can interact with the enzyme outside of its catalytic active site, with both the sulfonamide and thiophene moieties playing significant roles in the inhibitory mechanism . The presence of the methyl group on the thiophene ring allows for strategic modifications to optimize physicochemical properties, binding affinity, and metabolic stability, making it a valuable scaffold in structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

519055-70-0

Molecular Formula

C5H7NO2S2

Molecular Weight

177.2

Purity

95

Origin of Product

United States

Preparation Methods

Sulfonation Step

4-Methylthiophene undergoes electrophilic sulfonation using chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}) under controlled conditions. The reaction typically proceeds at 0–5°C to minimize side reactions such as ring oxidation or polysubstitution. The sulfonation regioselectively targets the 2-position of the thiophene ring due to the electron-donating methyl group at the 4-position, which directs electrophilic attack.

4-Methylthiophene+ClSO3H4-Methylthiophene-2-sulfonyl chloride+HCl\text{4-Methylthiophene} + \text{ClSO}_3\text{H} \rightarrow \text{4-Methylthiophene-2-sulfonyl chloride} + \text{HCl}

Amidation Step

The sulfonyl chloride intermediate is treated with aqueous or gaseous ammonia to yield the sulfonamide. This step is conducted in a polar aprotic solvent like tetrahydrofuran (THF) or dichloromethane, with triethylamine (Et3N\text{Et}_3\text{N}) as a base to neutralize HCl byproducts.

4-Methylthiophene-2-sulfonyl chloride+NH3This compound+NH4Cl\text{4-Methylthiophene-2-sulfonyl chloride} + \text{NH}3 \rightarrow \text{this compound} + \text{NH}4\text{Cl}

Key Data:

  • Yield: 70–75% (over two steps)

  • Purity: ~95% (requires recrystallization for higher purity)

Halogen-Mediated Synthesis

Recent patents describe halogen-mediated routes that enhance purity and scalability. These methods employ acyl halides or bromoacetyl bromide to functionalize intermediates, followed by sulfonamide formation.

Example Protocol from Patent US9950997B2

  • Reaction Setup: A crude sulfamide intermediate (e.g., N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro-1,2,4-triazolo[1,5-c]pyrimidine-2-sulfamide\text{N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro-1,2,4-triazolo[1,5-c]pyrimidine-2-sulfamide}) is dissolved in THF with catalytic dimethylaminopyridine (DMAP) and triethylamine.

  • Halogenation: Bromoacetyl bromide (1.1 equivalents) is added dropwise at room temperature, initiating nucleophilic substitution.

  • Workup: The mixture is concentrated, extracted with dichloromethane, and purified via ethanol wash to yield the sulfonamide with >99% HPLC purity.

Characterization Data:

  • 1H NMR^1\text{H NMR} (DMSO-d6d_6): δ 7.72–7.76 (m, aromatic protons), 4.78–4.97 (s, CH2\text{CH}_2), 1.46–1.50 (m, CH3\text{CH}_3).

  • HPLC Purity: 99.3–99.5% after recrystallization.

Modern Reagent-Based Approaches

The development of sulfinylamine reagents like t-BuONSO (terttert-butoxy sulfinylamine )hasrevolutionizedprimarysulfonamidesynthesis.Thismethodenablesdirectcouplingoforganometallicreagentswith) has revolutionized primary sulfonamide synthesis. This method enables direct coupling of organometallic reagents with t $$-BuONSO, bypassing sulfonyl chloride intermediates.

Reaction Mechanism

  • Nucleophilic Addition: A Grignard reagent (e.g., 4-methylthiophene-magnesium bromide) reacts with tt-BuONSO at −78°C, forming a sulfinamide intermediate.

  • Rearrangement: The intermediate undergoes an NS\text{N} \rightarrow \text{S} oxygen migration, eliminating isobutene (C4H8\text{C}_4\text{H}_8) to generate the sulfonamide anion.

  • Quenching: Acidic workup protonates the anion, yielding this compound.

4-Methylthiophene-MgBr+t-BuONSOThis compound+t-BuOH\text{4-Methylthiophene-MgBr} + t\text{-BuONSO} \rightarrow \text{this compound} + t\text{-BuOH}

Advantages:

  • Single-Step Synthesis: Eliminates multi-step protocols.

  • Scalability: Demonstrated at 8 mmol scale with 62–71% yield.

  • Functional Group Tolerance: Compatible with alkyl and aryl Grignard reagents.

Comparative Analysis of Methods

Method Yield Purity Complexity Scalability
Classical Sulfonation70–75%~95%ModerateIndustrial
Halogen-Mediated85–90%>99%HighPilot-Scale
tt-BuONSO Reagent62–80%>98%LowLab to Industry

Key Findings:

  • The halogen-mediated route achieves the highest purity (>99%) but requires meticulous purification.

  • The tt-BuONSO method offers simplicity and scalability, making it ideal for high-throughput applications .

Chemical Reactions Analysis

Types of Reactions: 4-Methylthiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methylthiophene-2-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methylthiophene-2-sulfonamide involves its interaction with biological targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This mechanism is similar to that of other sulfonamide drugs, which inhibit bacterial enzyme dihydropteroate synthetase, essential for folic acid synthesis .

Comparison with Similar Compounds

Comparative Analysis Table

Compound Key Structural Features Functional Groups Synthesis Highlights Potential Applications
This compound Thiophene, methyl, sulfonamide -SO₂NH₂, -CH₃ Not explicitly described Enzyme inhibition, agrochemicals
Ethyl thiophene-2-carboxylate derivatives (4a-c) Thiophene, ester, chloroaryl, sulfonamide -COOEt, -Cl, -SO₂NH₂ Reflux in DMF Antimicrobial agents
Methyl (4-sulfamoylphenyl) phenylphosphonate Phosphonate, sulfonamide -PO₃, -SO₂NH₂ THF, trimethylamine Carbonic anhydrase inhibition
Methyl 2-(benzenesulfonamido)acetate Benzene, ester, sulfonamide -COOCH₃, -SO₂NH₂ Aqueous sodium carbonate Heterocyclic drug precursors

Key Research Findings

  • Solubility : Compounds with ester or carboxylic acid groups (e.g., ) show higher aqueous solubility than this compound, which may require formulation adjustments for bioavailability.
  • Biological Activity : Sulfonamide-phosphonate hybrids () demonstrate potent enzyme inhibition, suggesting that this compound could be optimized by introducing charged moieties .

Q & A

Q. What are the established synthetic routes for preparing 4-methylthiophene-2-sulfonamide, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis typically involves sulfonylation of thiophene derivatives. A common method uses thiophene-2-sulfonyl chloride as an intermediate, which reacts with amines under basic conditions (e.g., triethylamine) to form the sulfonamide group . For example, in analogous compounds, nucleophilic substitution with methylamine can introduce the methyl group at the 4-position. Optimization strategies include:

  • Temperature control : Maintaining 0–5°C during sulfonylation to minimize side reactions .
  • Solvent selection : Polar aprotic solvents like dichloromethane enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting data be resolved?

Answer: Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., thiophene ring protons at δ 6.5–7.5 ppm, sulfonamide NH2_2 at δ 5.5–6.0 ppm) .
  • IR spectroscopy : Sulfonamide S=O stretches appear at 1150–1350 cm1^{-1} .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 177 for the parent ion) validate the molecular formula .
    Resolving conflicts : Cross-validate using complementary methods. For instance, if NMR suggests a methyl group but IR lacks S=O bands, repeat synthesis to rule out impurities .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level model reaction pathways. For example:

  • Electrostatic potential maps identify electron-deficient sites (e.g., sulfonamide sulfur) prone to nucleophilic attack .
  • Transition state analysis predicts activation energies for substitutions at the 4-methyl position .
    Case study : Analogous thiophene sulfonamides show higher reactivity at the sulfonamide group than the thiophene ring due to electron-withdrawing effects .

Q. What strategies address low solubility of this compound derivatives in biological assays?

Answer:

  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) via ester hydrolysis or oxidation .
  • Co-solvents : Use DMSO-water mixtures (<10% DMSO) to maintain solubility without denaturing proteins .
  • Prodrug design : Convert sulfonamide to a more soluble ester, which hydrolyzes in vivo .

Q. How to design structure-activity relationship (SAR) studies for sulfonamide derivatives targeting carbonic anhydrase?

Answer:

  • Core modifications : Vary substituents at the 4-position (e.g., methyl vs. trifluoromethyl) to assess steric/electronic effects .
  • Enzyme assays : Measure inhibition constants (Ki_i) using stopped-flow spectroscopy .
  • Crystallography : Resolve co-crystal structures to identify binding interactions (e.g., sulfonamide-Zn2+^{2+} coordination) .

Q. What are common impurities in this compound synthesis, and how can HPLC mitigate them?

Answer:

  • Impurities : Unreacted thiophene-2-sulfonyl chloride, methylamine byproducts .
  • HPLC method : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Retention time for the pure compound is ~8.2 minutes .

Q. How do electronic effects of substituents influence the sulfonamide group’s spectroscopic properties?

Answer: Electron-withdrawing groups (e.g., nitro) deshield NH2_2 protons, shifting 1^1H NMR signals upfield. IR S=O stretches also shift to higher wavenumbers due to increased polarization . For example, 4-nitro derivatives show S=O stretches at 1320 cm1^{-1} vs. 1280 cm1^{-1} for methyl derivatives .

Q. What in silico models predict the pharmacokinetics of thiophene sulfonamides?

Answer:

  • ADMET predictors : Tools like SwissADME estimate bioavailability (%F = 65–80%) and blood-brain barrier penetration (low for sulfonamides) .
  • Molecular dynamics simulations : Model binding to serum albumin to predict half-life .

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